molecular formula C9H13BO4 B14021987 (4-(Methoxymethoxy)-3-methylphenyl)boronic acid

(4-(Methoxymethoxy)-3-methylphenyl)boronic acid

Cat. No.: B14021987
M. Wt: 196.01 g/mol
InChI Key: AZKUWMMJPWEVII-UHFFFAOYSA-N
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Description

(4-(Methoxymethoxy)-3-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxymethoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid typically involves the reaction of 4-bromo-3-methylphenol with methoxymethyl chloride to form the methoxymethoxy derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-(Methoxymethoxy)-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Mechanism of Action

The mechanism of action of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Uniqueness: (4-(Methoxymethoxy)-3-methylphenyl)boronic acid is unique due to the presence of both methoxymethoxy and methyl groups on the phenyl ring. This combination of substituents enhances its reactivity and makes it a versatile reagent in various chemical reactions .

Properties

Molecular Formula

C9H13BO4

Molecular Weight

196.01 g/mol

IUPAC Name

[4-(methoxymethoxy)-3-methylphenyl]boronic acid

InChI

InChI=1S/C9H13BO4/c1-7-5-8(10(11)12)3-4-9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3

InChI Key

AZKUWMMJPWEVII-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCOC)C)(O)O

Origin of Product

United States

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